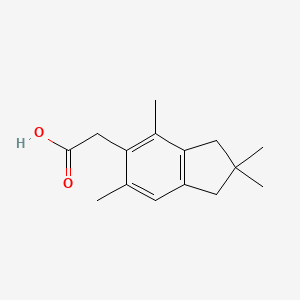
(2,2,4,6-Tetramethyl-2,3-dihydro-1H-inden-5-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2,4,6-Tetramethyl-2,3-dihydro-1H-inden-5-yl)acetic acid is an organic compound with a unique structure that includes a tetramethyl-substituted indene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,4,6-Tetramethyl-2,3-dihydro-1H-inden-5-yl)acetic acid typically involves the alkylation of indene derivatives followed by carboxylation. One common method includes the reaction of 2,3-dihydro-1H-indene with methylating agents under acidic conditions to introduce the tetramethyl groups. Subsequent carboxylation using carbon dioxide in the presence of a base yields the acetic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(2,2,4,6-Tetramethyl-2,3-dihydro-1H-inden-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of halogen, nitro, or other functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2,2,4,6-Tetramethyl-2,3-dihydro-1H-inden-5-yl)acetic acid is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The compound has potential applications in biological research, particularly in studying the effects of substituted indene derivatives on biological systems. It may serve as a model compound for developing new pharmaceuticals.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic properties, such as anti-inflammatory or anticancer activities. Research is ongoing to identify specific biological targets and pathways.
Industry
Industrially, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of (2,2,4,6-Tetramethyl-2,3-dihydro-1H-inden-5-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,1,4,6-tetramethyl-1H-indene: Similar structure but lacks the acetic acid group.
2,2,6,6-Tetramethyl-3,5-heptanedione: Another tetramethyl-substituted compound with different functional groups.
Benzofuran, 2,3-dihydro-2,2,4,6-tetramethyl-: Contains a benzofuran ring instead of an indene ring.
Uniqueness
(2,2,4,6-Tetramethyl-2,3-dihydro-1H-inden-5-yl)acetic acid is unique due to its combination of a tetramethyl-substituted indene ring and an acetic acid group. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
160669-42-1 |
|---|---|
Molecular Formula |
C15H20O2 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
2-(2,2,4,6-tetramethyl-1,3-dihydroinden-5-yl)acetic acid |
InChI |
InChI=1S/C15H20O2/c1-9-5-11-7-15(3,4)8-13(11)10(2)12(9)6-14(16)17/h5H,6-8H2,1-4H3,(H,16,17) |
InChI Key |
RUKJTIXKKLTWQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CC(C2)(C)C)C(=C1CC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Phenylphosphanediyl)di(ethane-2,1-diyl)]bis(dicyclohexylphosphane)](/img/structure/B14277197.png)
![6H-Cyclohepta[b]quinolin-11-amine, 1-chloro-7,8,9,10-tetrahydro-](/img/structure/B14277211.png)
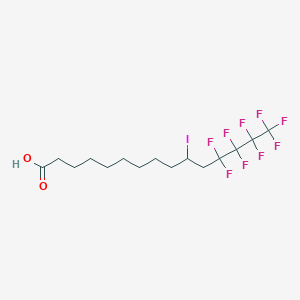

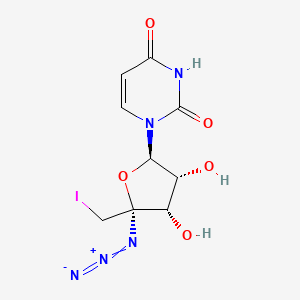
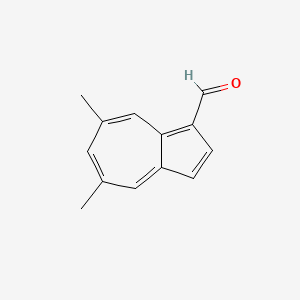
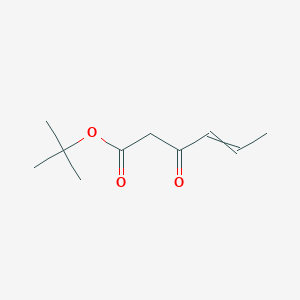
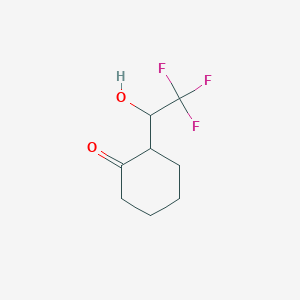
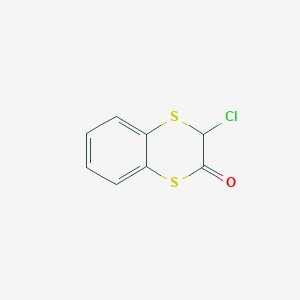
![2-[(E)-(3-Hydroxyphenyl)diazenyl]-3-oxo-N-phenylbutanamide](/img/structure/B14277267.png)
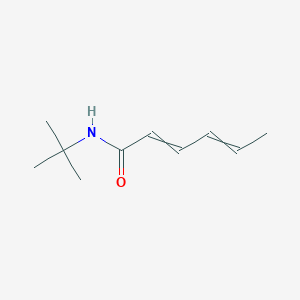
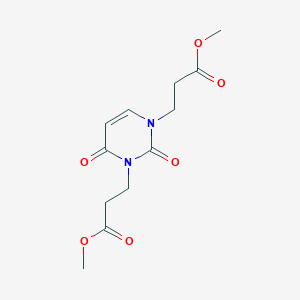
![2-[1-(Benzyloxy)hex-5-en-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14277285.png)

